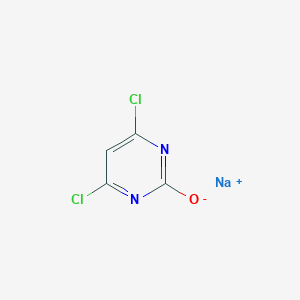
sodium;4,6-dichloropyrimidin-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;4,6-dichloropyrimidin-2-olate” is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sodium;4,6-dichloropyrimidin-2-olate involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions may include steps such as condensation, hydrolysis, and esterification, depending on the starting materials and desired end product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.
化学反应分析
Types of Reactions
sodium;4,6-dichloropyrimidin-2-olate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons, which can lead to the conversion of functional groups to different states.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce new functional groups, while reduction reactions may convert existing groups to different states.
科学研究应用
sodium;4,6-dichloropyrimidin-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Medicine: The compound could have potential therapeutic applications, depending on its biological activity.
Industry: this compound may be used in industrial processes, such as the production of other chemicals or materials.
作用机制
The mechanism of action of sodium;4,6-dichloropyrimidin-2-olate involves its interaction with specific molecular targets and pathways. This can include binding to receptors or enzymes, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to sodium;4,6-dichloropyrimidin-2-olate include other chemical entities with similar structures or functional groups. These may include compounds listed in the PubChem database with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications. For example, its reactivity and stability may make it particularly useful in specific chemical reactions or industrial processes.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes
属性
IUPAC Name |
sodium;4,6-dichloropyrimidin-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-3(6)8-4(9)7-2;/h1H,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGRTCQXWSMPHP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(N=C1Cl)[O-])Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














